Protac linker 5

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

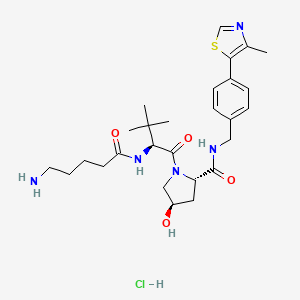

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJICCZROGLAHNB-BIBCNAKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Perspectives on Protac Linker Design Strategies

Theoretical Frameworks for Linker Optimization

The optimization of PROTAC linkers is a multifaceted process that is increasingly guided by theoretical frameworks to navigate the complex interplay of factors governing ternary complex formation and subsequent protein degradation. explorationpub.com A primary consideration is the linker's role in enabling a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and degradation. Computational modeling and structural biology have become indispensable tools in predicting and validating optimal linker conformations. explorationpub.com

Key theoretical considerations include:

Conformational Sampling: Linkers must possess the appropriate degree of flexibility to allow the PROTAC to adopt a conformation that facilitates the simultaneous binding of the POI and the E3 ligase. chempep.com

Vector and Trajectory: The attachment points of the linker to the two ligands and the resulting trajectory of the linker are crucial for achieving a productive ternary complex geometry. tocris.com

The empirical optimization of PROTAC linkers often involves the synthesis and screening of extensive libraries of compounds with varying linker compositions and lengths. However, the integration of theoretical frameworks can streamline this process by prioritizing the synthesis of linkers with a higher probability of success.

Influence of Linker Length on Ternary Complex Formation

The length of the PROTAC linker is a critical determinant of its ability to induce the formation of a stable and productive ternary complex. explorationpub.com

Optimal Spacing for Protein-Protein Proximity

An optimal linker length is essential to bridge the distance between the POI and the E3 ligase, bringing them into close proximity for efficient ubiquitination. explorationpub.com If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins. explorationpub.com Conversely, an excessively long linker may lead to a less stable ternary complex and reduced degradation efficiency. explorationpub.com The ideal linker length is highly dependent on the specific POI and E3 ligase being targeted, as well as the binding sites of the respective ligands.

Steric Considerations in Ternary Complex Assembly

Steric clashes between the POI and the E3 ligase can significantly impede the formation of the ternary complex. explorationpub.com The linker must be of sufficient length and appropriate geometry to orient the two proteins in a manner that minimizes steric hindrance. The chemical structure of "Protac linker 5" (see Table 1) suggests a linker with a defined length and conformation that has been optimized for a specific POI-E3 ligase pair.

Impact of Linker Chemical Composition and Architecture

Flexible Linkers (e.g., Alkyl Chains, Polyethylene (B3416737) Glycol)

Flexible linkers, such as those composed of alkyl chains or polyethylene glycol (PEG) units, are commonly used in PROTAC design. precisepeg.com

Table 2: Characteristics of Flexible PROTAC Linkers

| Linker Type | Advantages | Disadvantages |

|---|---|---|

| Alkyl Chains | Synthetically accessible, allow for conformational flexibility. precisepeg.com | Can increase lipophilicity, potentially leading to poor solubility and off-target effects. chempep.com |

| Polyethylene Glycol (PEG) | Improves hydrophilicity and solubility. precisepeg.com | Can increase molecular weight and may be subject to metabolism. |

The flexibility of these linkers allows for a degree of conformational freedom, which can be advantageous in the initial stages of PROTAC development to identify a productive binding orientation. musechem.com

Rigid Linkers (e.g., Heterocyclic Scaffolds, Alkyne Moieties, Ferrocene-based Structures)

In contrast to flexible linkers, rigid linkers offer more conformational constraint, which can lead to improved selectivity and potency. nih.gov These linkers often incorporate structural elements such as heterocyclic scaffolds (e.g., piperazine, piperidine), alkyne moieties, or even more exotic structures like ferrocene. precisepeg.comnih.gov

Table 3: Examples of Rigid PROTAC Linkers

| Linker Component | Rationale for Inclusion |

|---|---|

| Piperazine/Piperidine | Can enhance solubility and metabolic stability. researchgate.net |

| Alkyne Moieties | Provide rigidity and a linear geometry. nih.gov |

| Triazoles | Can be readily synthesized via "click chemistry" and offer a stable, rigid connection. |

The structure of "this compound" incorporates a pyrrolidine (B122466) ring, which introduces a degree of rigidity to the linker. This suggests a design strategy aimed at achieving a more defined spatial arrangement of the two ligands to optimize ternary complex formation. The presence of both flexible (the aminopentanoyl chain) and rigid (the pyrrolidine ring) elements in "this compound" highlights a common strategy in linker design: the combination of different structural motifs to fine-tune the linker's properties. nih.gov

Modulation of Linker Polarity and Hydrophilicity/Hydrophobicity Balance

The most common linker motifs, polyethylene glycol (PEG) and alkyl chains, exemplify this balance. nih.gov PEG linkers, composed of repeating ethylene (B1197577) glycol units, introduce hydrophilicity, which generally enhances the aqueous solubility of the PROTAC molecule. precisepeg.comjenkemusa.combiochempeg.com This is crucial, as the large size of PROTACs often pushes them into a chemical space associated with poor solubility. Conversely, alkyl-based linkers are more hydrophobic (lipophilic), which can improve cell membrane penetration, a necessary step for engaging intracellular targets. axispharm.comprecisepeg.com The strategic incorporation of functional groups like ethers, amides, or amines within an alkyl chain can also be used to fine-tune polarity. precisepeg.com

However, the relationship is not always straightforward. Research has revealed that a PROTAC's permeability is not solely dictated by 2D properties like lipophilicity but is highly dependent on its three-dimensional conformational behavior, which is heavily influenced by the linker. acs.orgnih.gov Studies have shown that linkers enabling a PROTAC to act as a "molecular chameleon" can be highly effective. nih.gov Such molecules can adopt folded, compact conformations in the nonpolar environment of the cell membrane, shielding their polar groups to facilitate passive diffusion. nih.govnih.govacs.org Once inside the aqueous environment of the cell, they can adopt more extended conformations.

For instance, a comparative study of two von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs, differing only by the replacement of two methylene (B1212753) groups in the linker with oxygen atoms (an alkyl vs. a PEG-like linker), found a dramatic difference in cell permeability. acs.orgfigshare.com The PROTAC with the alkyl linker exhibited low permeability because hydrophobic interactions forced it into an extended, polar conformation in nonpolar media. acs.orgfigshare.com In contrast, the more hydrophilic PEG-containing linker allowed the PROTAC to adopt conformations of similar shape and polarity in both polar and nonpolar environments, resulting in significantly higher permeability. acs.orgfigshare.com This demonstrates that the linker's composition affects not just static properties but also the dynamic conformational changes essential for bioavailability.

The table below summarizes the general impact of modulating linker hydrophilicity and hydrophobicity.

| Linker Type/Modification | Primary Characteristic | General Impact on Solubility | General Impact on Cell Permeability | Example Motifs |

|---|---|---|---|---|

| Hydrophilic | High Polarity | Increases | Can decrease, but may improve if it enables favorable conformations | Polyethylene Glycol (PEG), Ethers |

| Hydrophobic | Low Polarity | Decreases | Generally increases, but can lead to poor solubility | Alkyl Chains |

| Rigidifying | Conformational Restriction | Variable | Can improve by pre-organizing the PROTAC in an active conformation | Piperazine/Piperidine, Alkynes, Phenyl rings |

| Balanced | Mixed Character | Optimized | Optimized through "chameleon" effect | Combinations of Alkyl and PEG segments |

Strategic Selection of Linker Attachment Points on Ligands

The position at which the linker is attached to the warhead (the ligand for the protein of interest, POI) and the anchor (the E3 ligase ligand) is a decisive factor in the success of a PROTAC. explorationpub.com An incorrectly placed linker can abrogate the binding of either ligand to its respective protein, rendering the PROTAC inactive. Therefore, the strategic selection of these conjugation points is a cornerstone of rational PROTAC design. nih.govresearchgate.net

A primary strategy for choosing a linker attachment site is to identify a position on the ligand that is solvent-exposed when bound to its target protein. explorationpub.comnih.govexplorationpub.com This means finding a part of the ligand that points away from the protein's binding pocket and into the surrounding solvent (water). researchgate.net Attaching the linker at such a location is less likely to interfere with the critical protein-ligand interactions occurring deep within the binding site. researchgate.net

The most reliable method for identifying these regions is through structural biology, primarily X-ray crystallography of the ligand-protein complex. nih.govyoutube.com These crystal structures provide a precise, three-dimensional map of how the ligand sits (B43327) in the binding pocket, clearly showing which chemical moieties are buried and which are accessible. nih.govfaseb.org For example, the development of the highly successful BRD4 degrader, MZ1, was guided by the crystal structure of the VHL-EloC-EloB complex, which informed the design of the linker and its attachment point. nih.gov

In the absence of experimental structural data, computational methods such as molecular docking can be employed to predict the binding mode of a ligand and estimate which regions are solvent-exposed. scienceopen.com By modeling the ligand in the protein's binding site, researchers can generate hypotheses about viable conjugation points before beginning synthetic efforts. explorationpub.comscienceopen.com

The ultimate goal of selecting an attachment point is to preserve the ligand's natural binding affinity and mode of interaction with its target protein. nih.gov The linker should be attached at a position where it does not disrupt key hydrogen bonds, hydrophobic interactions, or other forces that are essential for high-affinity binding.

Structure-activity relationship (SAR) data from the development of the original inhibitor (which becomes the warhead) is invaluable. This data often reveals which parts of the molecule are essential for its activity and which can be modified without a significant loss of potency. For instance, if modifying a particular functional group on a ligand is known to dramatically decrease its binding affinity, that position would be a poor choice for linker attachment.

A systematic approach often involves synthesizing a small library of PROTACs with the linker attached at different, plausible positions on the warhead or anchor. nih.gov Each version is then tested to determine its ability to bind the target protein and induce its degradation. For example, in the development of isoform-selective PROTACs for the p38 MAPK family, researchers varied both the linker length and the attachment points on the warhead, which resulted in differential recruitment of the VHL ligase and selective degradation of either p38α or p38δ. arxiv.org This highlights that even subtle changes in the attachment vector can have profound effects on the final biological outcome.

The table below outlines key strategies and considerations for selecting linker attachment points.

| Strategy | Method/Tool | Key Objective | Potential Outcome |

|---|---|---|---|

| Identify Solvent-Exposed Vectors | X-ray Crystallography, NMR Spectroscopy | Find ligand positions pointing away from the binding interface. | Preserves core binding interactions. |

| Utilize SAR Data | Analysis of pre-existing inhibitor data | Avoid modifying functional groups critical for binding affinity. | Maintains high affinity of the warhead/anchor for its target. |

| Computational Modeling | Molecular Docking, Molecular Dynamics | Predict ligand binding poses and identify potential exit vectors. | Guides initial design and prioritizes synthetic efforts. |

| Empirical Synthesis | Synthesizing a library of PROTACs with varied attachment points | Experimentally determine the optimal connection point. | Identifies the most potent degrader through biological testing. |

Synthetic Methodologies and Chemical Biology Approaches for Protac Linkers

General Synthetic Routes for Linker Elaboration

The synthesis of "Protac linker 5" is a multi-step process that involves the initial construction of the core VHL ligand followed by the attachment of the linker moiety. The elaboration of the VHL ligand, a complex hydroxyproline (B1673980) derivative, is a key challenge. A representative, scalable synthesis for the core VHL amine, a direct precursor to the final compound, has been detailed and involves several key transformations. semanticscholar.org

The process begins with the coupling of (2S,4R)-tert-Butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate with (S)-tert-butyl (1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamate. This crucial amide bond formation is typically achieved using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). semanticscholar.org Following the successful coupling, the tert-butoxycarbonyl (Boc) protecting group on the terminal amine of the VHL ligand core is removed under acidic conditions, commonly using hydrochloric acid in dioxane, to yield the free amine of the VHL ligand. semanticscholar.org

The final step in elaborating the specific "this compound" structure involves acylating this newly exposed amine with a protected 5-aminopentanoic acid derivative. For instance, Boc-protected 5-aminopentanoic acid can be activated and coupled to the VHL ligand's amine. A final deprotection step then reveals the terminal primary amine of the C4 linker, yielding the target molecule, (S,R,S)-AHPC-C4-NH2. This modular approach allows for the synthesis of various VHL ligand-linker conjugates by substituting different linker precursors in the final acylation step.

Table 1: Key Reagents in the Synthesis of the VHL Ligand Core

| Reagent/Intermediate | Role in Synthesis |

|---|---|

| (2S,4R)-tert-Butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate | VHL ligand backbone (hydroxyproline core) |

| (S)-tert-butyl (1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamate | tert-Leucine component of the VHL ligand |

| HATU | Peptide coupling agent for amide bond formation |

| DIPEA | Non-nucleophilic base |

Common Coupling Chemistries for PROTAC Assembly

The terminal primary amine of "this compound" is a versatile functional group that enables its conjugation to a protein of interest (POI) ligand through several robust and widely used chemical reactions. The choice of coupling chemistry is a critical step in the assembly of the final heterobifunctional PROTAC molecule. musechem.com

The most prevalent strategy for assembling PROTACs using "this compound" is through the formation of an amide bond. musechem.comacs.org This reaction involves coupling the terminal primary amine of (S,R,S)-AHPC-C4-NH2 with a carboxylic acid moiety present on the POI-binding ligand. This method is favored due to the high stability of the resulting amide bond and the wide availability of efficient coupling reagents that proceed with high yields and minimal side reactions. dundee.ac.uk The reaction conditions are typically mild and tolerant of a diverse range of functional groups that may be present on complex POI ligands. musechem.com

A typical protocol involves activating the carboxylic acid on the POI ligand using a peptide coupling reagent. A variety of such reagents can be employed, as outlined in the table below. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF), and often includes a tertiary amine base to neutralize acid byproducts. nih.gov

Table 2: Common Reagents for Amide Bond Formation in PROTAC Synthesis

| Reagent Class | Example(s) | Function |

|---|---|---|

| Coupling Agent | HATU, HBTU, PyBOP | Activates carboxylic acid for nucleophilic attack |

| Base | DIPEA, Triethylamine (TEA) | Scavenges acid formed during the reaction |

For example, a PROTAC targeting Bruton's tyrosine kinase (BTK) was synthesized by coupling a carboxylic acid-functionalized BTK inhibitor with the amine of a VHL ligand precursor using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TEA in DMF. nih.gov

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and orthogonal approach for PROTAC assembly. To utilize this method with "this compound," its terminal amine must first be converted into either an azide (B81097) or a terminal alkyne. This can be achieved through standard organic transformations. For instance, the amine can be reacted with an azide-transfer reagent or acylated with an alkyne-containing carboxylic acid.

Once functionalized, the modified VHL ligand-linker can be "clicked" onto a POI ligand bearing the complementary functional group (an alkyne or azide, respectively). The CuAAC reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it a powerful tool for rapidly generating libraries of PROTACs. strath.ac.uknih.gov The resulting triazole ring formed in the linker is metabolically stable and can contribute favorably to the physicochemical properties of the final PROTAC. This strategy facilitates a modular and convergent synthesis, where the two complex halves of the PROTAC are prepared separately and joined in a final, high-yielding step. enamine.net

Reductive amination provides an alternative method for coupling "this compound" to a POI ligand that contains an aldehyde or ketone functional group. musechem.com In this two-step, one-pot process, the primary amine of the VHL-linker conjugate first reacts with the carbonyl group on the POI ligand to form an intermediate imine. This imine is then immediately reduced in situ to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). synplechem.com

This chemistry is advantageous as it forms a more flexible, non-amide C-N bond in the linker. The reaction conditions are generally mild and compatible with many functional groups. musechem.com Automated synthesis platforms often utilize this chemistry, employing pre-packed cartridges containing the VHL-linker amine and a supported reducing agent to facilitate the rapid and efficient parallel synthesis of PROTAC libraries from a collection of aldehyde- or ketone-containing warheads. synplechem.com Direct N-alkylation, where the terminal amine reacts with an alkyl halide on the POI ligand, is another, though less common, strategy to form a similar linkage. musechem.com

High-Throughput Synthesis and Screening Strategies for Linker Libraries

The empirical nature of PROTAC development, where linker length, composition, and attachment points critically influence degradation efficacy, necessitates the synthesis and screening of large compound libraries. nih.gov The use of pre-formed, functionalized E3 ligase ligand-linker conjugates like "this compound" is a cornerstone of modern high-throughput synthesis strategies. gdch.app These building blocks enable a modular "plug-and-play" approach, where a diverse set of POI ligands can be rapidly conjugated to the same E3 ligase anchor, allowing for systematic exploration of the structure-activity relationship (SAR). strath.ac.uk

Solid-phase synthesis offers a powerful platform for the high-throughput construction of PROTAC libraries. nih.gov In a typical solid-phase strategy relevant to "this compound," the POI ligand is first immobilized on a solid support (resin). This is usually achieved by designing the POI ligand with a functional handle, such as a carboxylic acid, that can be anchored to the resin. With the POI ligand attached, the resin can be washed to remove excess reagents, simplifying purification.

Subsequently, a solution of "this compound" ((S,R,S)-AHPC-C4-NH2) is added to the resin-bound POI ligand, and a coupling reaction (e.g., amide bond formation) is performed in the solution phase. After the reaction, excess "this compound" and coupling reagents are simply washed away. The final PROTAC is then cleaved from the solid support using a specific cleavage cocktail (e.g., trifluoroacetic acid), yielding the purified product. This approach avoids the need for traditional chromatographic purification at each step, making it highly amenable to automation and the parallel synthesis of dozens to hundreds of PROTACs in a library format. nih.gov

Table 3: Chemical Compound Names

| Compound Name | Synonym(s) |

|---|---|

| This compound | (2S,4R)-1-((S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride; (S,R,S)-AHPC-C4-NH2 |

| Von Hippel-Lindau (VHL) | |

| (2S,4R)-tert-Butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate | |

| (S)-tert-butyl (1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamate | |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| tert-butoxycarbonyl | Boc |

| 5-aminopentanoic acid | |

| Dimethylformamide | DMF |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |

| Triethylamine | TEA |

| Bruton's tyrosine kinase | BTK |

| Sodium cyanoborohydride | |

| Sodium triacetoxyborohydride |

2 Modular Building Block Approaches for PROTAC Linkers

The synthesis of PROTAC (Proteolysis Targeting Chimera) linkers, including "this compound," frequently employs a modular building block approach. This strategy offers significant advantages in terms of efficiency and the ability to rapidly generate a diverse range of linker analogues for structure-activity relationship (SAR) studies. The core principle of this approach is the synthesis of individual components—the E3 ligase ligand, the linker, and the protein of interest (POI) ligand—which are then coupled together in a systematic manner.

"this compound," chemically identified as (2S,4R)-1-((S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride, serves as a prime example of a molecule constructed using this modular methodology. It is a conjugate of a von Hippel-Lindau (VHL) E3 ligase ligand and a linker, ready for attachment to a warhead that targets a specific protein for degradation.

The key building blocks for the synthesis of "this compound" are:

The VHL Ligand Core: The foundation of the VHL-binding component of "this compound" is the (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, also known as (S,R,S)-AHPC. This complex molecule is itself synthesized through a multi-step process, often involving the coupling of smaller, well-defined chemical entities. The stereochemistry of this core is crucial for its binding affinity to the VHL protein.

The Linker Moiety: The linker component of "this compound" is derived from 5-aminopentanoic acid. To facilitate a controlled and specific coupling to the VHL ligand, a protected form of this linker is typically used. A common choice is N-Boc-5-aminopentanoic acid, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection prevents unwanted side reactions during the coupling step.

The assembly of "this compound" from these modular building blocks generally proceeds through a two-step sequence: amide coupling followed by deprotection.

Step 1: Amide Coupling

The synthesis commences with the coupling of the N-Boc-protected 5-aminopentanoic acid to the free amine of the (S,R,S)-AHPC core. This reaction forms a stable amide bond and is typically facilitated by standard peptide coupling reagents. nih.gov A variety of such reagents are available, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or phosphonium- or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govstrath.ac.uk The choice of coupling reagent and reaction conditions is optimized to ensure high yield and purity of the coupled product.

Table 1: Key Building Blocks for this compound Synthesis

| Compound Name | Structure | Role in Synthesis |

| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | 0&cht=tx&chl=C22H31ClN4O3S"> | |

| N-Boc-5-aminopentanoic acid | 0&cht=tx&chl=C10H19NO4"> |

Step 2: Deprotection

Following the successful coupling of the linker, the Boc protecting group on the terminal amine of the pentanoic acid chain is removed. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. nih.govyoutube.com This deprotection step yields the final "this compound" as a hydrochloride salt, with a reactive primary amine at the end of the linker, which is then available for conjugation to a ligand for a protein of interest.

The modular nature of this synthetic route allows for the straightforward substitution of the linker component. By using different N-Boc-protected amino acids or other bifunctional linkers, a library of PROTAC linkers with varying lengths, rigidities, and physicochemical properties can be readily synthesized. This flexibility is a cornerstone of modern PROTAC development, enabling the optimization of the linker to achieve the desired ternary complex formation and subsequent protein degradation.

Mechanistic Investigations of Linker Impact on Protac Activity

Elucidation of Ternary Complex Stability and Cooperativity

The foundational step in PROTAC-mediated degradation is the formation of a stable ternary complex, consisting of the POI, the PROTAC, and an E3 ligase nih.gov. The linker's characteristics are paramount in governing the stability and cooperativity of this complex precisepeg.com. If a linker is too short, it can introduce steric clashes between the POI and the E3 ligase, preventing the ternary complex from forming efficiently explorationpub.com. Conversely, an excessively long linker may not effectively bring the two proteins into the optimal proximity required for subsequent steps explorationpub.com.

The length and flexibility of the linker directly influence the protein-protein interactions (PPIs) that can form at the interface between the POI and the E3 ligase. These induced PPIs are a major determinant of ternary complex stability and can lead to cooperative binding, where the binding of the PROTAC to one protein increases its affinity for the second researchgate.net. However, positive cooperativity is not always a prerequisite for potent degradation. In a study on Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer linkers (≥ 5 PEG units) were effective degraders despite lacking positive cooperativity in the ternary complex. Researchers rationalized that for shorter linkers (< 5 PEG units), steric repulsions impaired the binding of the second protein after the first was engaged nih.govnih.gov. Alleviating these clashes by extending the linker to a critical length was sufficient to permit the formation of a productive, albeit non-cooperative, ternary complex nih.gov. This highlights that a primary role of the linker is to achieve a conformation that allows for simultaneous and sterically unhindered binding of both proteins, a condition that linkers of around five units can fulfill in certain systems.

Regulation of Target Protein Ubiquitination Efficiency

The successful formation of a stable ternary complex is a prerequisite for, but does not guarantee, efficient ubiquitination of the target protein elifesciences.org. For ubiquitination to occur, the linker must orient the E3 ligase in such a way that the target protein's surface lysine (B10760008) residues are positioned within the E3-E2 enzyme's "ubiquitination zone" explorationpub.comnih.gov. The linker's length and rigidity dictate the possible conformations the ternary complex can adopt, thereby controlling the spatial positioning of the target protein relative to the ubiquitin-transfer machinery elifesciences.orgarxiv.org.

An optimally designed linker, such as a 5-atom linker in a specific context, ensures that the geometry of the ternary complex is conducive to the enzymatic transfer of ubiquitin arxiv.org. Computational and structural studies have shown that the linker itself contributes to the structural dynamics of the degradation complex elifesciences.org. The flexibility of linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains allows the system to adopt multiple conformations, increasing the probability of achieving a productive orientation for ubiquitination nih.gov. Research has demonstrated that the degradation process is dependent on the proteasome and the ubiquitination cascade, confirming that the PROTAC's mechanism of action is to facilitate this crucial enzymatic step nih.gov. The ultimate efficiency of this process is therefore a direct consequence of the linker's ability to mediate a geometrically favorable ternary complex.

Influence on Proteasomal Degradation Kinetics

The kinetics of PROTAC-mediated degradation, often measured by the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ), are profoundly influenced by the linker windows.net. The relationship between linker length and degradation potency is often not linear and must be empirically optimized for each specific POI and E3 ligase pair nih.gov.

In a study developing PROTACs for the degradation of Son of sevenless homolog 1 (SOS1), researchers synthesized a series of degraders with alkyl linkers of varying lengths. The results indicated a clear dependence on linker length for degradation efficacy. The PROTAC designated ZZ151, which featured a five-methylene-unit linker, was identified as the most potent compound in the series, demonstrating superior degradation of SOS1 in non-small cell lung cancer cells windows.net. This illustrates a classic example of an optimal "linker 5" configuration for a specific system.

Similarly, studies on BTK degradation showed that while shorter linkers (fewer than five PEG units) were ineffective, those with five or more PEG units successfully induced degradation, with a nine-unit linker being the most potent in that particular series nih.gov. These findings underscore that a critical minimum linker length is often required to initiate degradation, after which an optimal length, which can be five units, provides the best combination of ternary complex stability and productive geometry to drive efficient and potent degradation kinetics.

| PROTAC | Target | Linker Composition | Linker Length (units) | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Reference |

|---|---|---|---|---|---|---|

| ZZ151 | SOS1 | Alkyl | 5 | Most Potent in Series | Not Specified | windows.net |

| BTK Degrader | BTK | PEG | <5 | Ineffective | Ineffective | nih.gov |

| BTK Degrader | BTK | PEG | ≥5 | Effective | Effective | nih.gov |

Linker-Mediated Isoform Selectivity in Protein Degradation

One of the most significant advantages of PROTAC technology is the potential to achieve degradation selectivity among highly homologous protein isoforms nih.govnih.gov. This selectivity often arises not from the binding affinity of the warhead, which can be promiscuous, but from the unique ternary complex conformations stabilized by the linker nih.govnih.gov. By subtly altering the linker length or attachment point, it is possible to change the orientation of the recruited E3 ligase relative to the target, thereby favoring the ubiquitination of one isoform over another arxiv.orgnih.gov.

A compelling demonstration of this principle was shown in the development of isoform-selective PROTACs for the p38 mitogen-activated protein kinase (MAPK) family nih.govresearchgate.net. Using the same promiscuous warhead (foretinib) and the same E3 ligase (von Hippel-Lindau, VHL), researchers generated two distinct PROTAC series by varying the linker attachment point and length nih.gov.

In one series (the "amide series"), a PROTAC with a 13-atom linker (SJFα ) was highly selective for the degradation of p38α (DC₅₀ = 7.16 nM) while being far less effective against p38δ (Dₘₐₓ = 18%) nih.gov.

In another series (the "phenyl series"), shortening the linker to 10 atoms produced a PROTAC (SJFδ ) that selectively degraded p38δ (DC₅₀ = 46.17 nM) with minimal impact on p38α nih.gov.

These results powerfully illustrate that the linker is a primary driver of isoform selectivity. The specific length and geometry of the linker dictate the formation of unique PPIs at the ternary complex interface for each isoform. One isoform may be presented in a conformation highly amenable to ubiquitination, while another is oriented unfavorably, leading to potent and selective degradation arxiv.orgnih.gov. Although these examples use linkers longer than five atoms, the principle holds universally: the precise architecture of the linker is a key tool for engineering isoform-specific protein degraders.

Structure Activity Relationship Sar Studies of Protac Linkers

Systematic Evaluation of Linker Length Effects on Degradation Potency

The distance between the POI and the E3 ligase, dictated by the linker length, is a fundamental parameter in PROTAC design. explorationpub.com If a linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both proteins, thereby inhibiting the formation of a productive ternary complex. Conversely, an excessively long linker may fail to bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com Consequently, a systematic evaluation of linker length is often a crucial first step in optimizing a new PROTAC series.

A generalized approach to optimizing linker length often starts with a longer, flexible linker, which is then gradually shortened until a loss of activity is observed. nih.govresearchgate.net A seminal study by Cyrus et al. provided a clear demonstration of this principle by synthesizing a series of estrogen receptor (ERα)-targeting PROTACs with linkers of varying lengths. nih.govresearchgate.net The study revealed a distinct relationship between the number of atoms in the linker and the PROTAC's ability to degrade ERα in MCF7 breast cancer cells.

The results showed that degradation potency increased as the linker length grew from 9 to 16 atoms. However, extending the linker further to 19 and 21 atoms led to a decrease in efficacy. nih.govresearchgate.net The PROTAC with a 16-atom linker (compound 13 ) was identified as the most potent, exhibiting superior ERα degradation and the most significant inhibition of cell proliferation. nih.govresearchgate.net This finding underscores that there is an optimal linker length for a given POI-ligase pair, which is essential for achieving maximal interaction and subsequent degradation. nih.gov

Interestingly, this optimal length is highly context-dependent. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, increasing the linker length was found to alleviate steric clashes between BTK and the cereblon (CRBN) E3 ligase, improving degradation efficacy. biorxiv.org In contrast, for some Bromo- and Extra-Terminal (BET) bromodomain degraders, intermediate length linkers showed reduced potency compared to both shorter and longer versions, a pattern that was not observed when using a different E3 ligase (VHL), where potency decreased as linker length increased. nih.gov These findings highlight the critical need to empirically determine the optimal linker length for each specific PROTAC system. nih.gov

| Compound | Linker Length (atoms) | ERα Degradation (% of control) | Cell Viability IC50 (µM) |

|---|---|---|---|

| PROTAC with 9-atom linker | 9 | ~75% | 140 |

| PROTAC 12 | 12 | ~50% | >100 |

| PROTAC 13 | 16 | ~25% | 26 |

| PROTAC with 19-atom linker | 19 | ~60% | >100 |

| PROTAC with 21-atom linker | 21 | ~80% | >100 |

Data adapted from studies on ERα-targeting PROTACs in MCF7 cells. nih.govresearchgate.netnih.gov

Comparative Analysis of Different Linker Chemotypes on PROTAC Efficacy

Beyond length, the chemical composition of the linker, or its chemotype, profoundly impacts a PROTAC's properties, including solubility, cell permeability, and ternary complex stability. explorationpub.com The most commonly employed linker motifs are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains. windows.net These are popular due to their synthetic accessibility and the ease with which their length and properties can be tuned. nih.gov

Alkyl and PEG linkers, however, have distinct characteristics. PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic and can improve the aqueous solubility of a PROTAC, which is often a challenge due to the large and frequently lipophilic nature of these molecules. precisepeg.comaxispharm.com Alkyl linkers, consisting of saturated carbon chains, are more hydrophobic. precisepeg.com The choice between these chemotypes can have significant biological consequences. In one study, researchers found that replacing a nine-atom alkyl chain with three PEG units in a PROTAC designed to degrade CRBN resulted in only weak degradation activity, suggesting that the incorporation of oxygen atoms in place of methylene (B1212753) (CH₂) groups was detrimental to the PROTAC's function in that specific context. nih.gov

| Linker Chemotype | Key Characteristics | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Alkyl Chains | Hydrophobic, flexible | Synthetically accessible, chemically stable | Can lead to poor aqueous solubility |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Improves water solubility, good biocompatibility | May have reduced metabolic stability |

| Piperazine/Piperidine | Introduces rigidity, can be protonated | Can improve solubility and metabolic stability | Less flexible, synthesis can be more complex |

| Triazoles | Rigid, polar | Formed via robust "click chemistry", provides rigidity | May overly constrain the PROTAC conformation |

This table summarizes general characteristics of different linker chemotypes based on multiple sources. precisepeg.comnih.govresearchgate.net

Assessment of Linker Flexibility and Rigidity on SAR Profiles

The degree of flexibility or rigidity in a linker is a critical factor that influences the thermodynamics and kinetics of ternary complex formation. Highly flexible linkers, such as long alkyl or PEG chains, provide a large degree of conformational freedom. arxiv.org This can be advantageous, allowing the PROTAC to adopt a suitable conformation to bridge the POI and E3 ligase. However, this flexibility comes with an entropic cost upon binding within the ternary complex, which can sometimes offset the energy gained from favorable protein-protein interactions. nih.gov

Conversely, introducing rigid structural elements into the linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation. biorxiv.org This strategy can lead to more stable ternary complexes and improved degradation potency. Common rigidifying motifs include alkynes, triazoles, and cyclic structures like phenyl rings or piperazine. nih.gov

The impact of linker rigidity on SAR is highly system-dependent. For instance, in a series of BET degraders, replacing an amine linkage with a rigid ethynyl (B1212043) group resulted in the highly potent PROTAC QCA570 , which showed a 3- to 6-fold increase in activity in certain cell lines. nih.gov However, in a different study targeting the Androgen Receptor (AR), replacing a flexible PEG unit with a series of rigid disubstituted phenyl rings completely abolished the degradation activity. nih.gov This suggests that while the parent flexible PROTAC could adopt a productive conformation, the rigid analogues were locked into non-productive geometries. nih.gov This highlights a key challenge in linker design: a rigid linker may improve properties if its conformation is compatible with ternary complex formation, but it can also prevent productive binding if the imposed geometry is incorrect. nih.gov

| PROTAC System | Linker Modification | Observed Effect on Activity | Reference Compound | Modified Compound |

|---|---|---|---|---|

| BET Degrader | Replacement of flexible amine with rigid ethynyl group | Increased potency (3-6 fold in some cell lines) | PROTAC 48 | QCA570 |

| AR Degrader (SNIPER) | Replacement of flexible PEG unit with rigid phenyl rings | Abolished degradation activity | PROTAC 54 | PROTACs 55-57 |

Data adapted from comparative studies on linker rigidity. nih.gov

Interplay between Linker Structure and Cellular Activity

The linker's chemical structure directly influences key drug-like properties. For example, incorporating hydrophilic linkers like PEG can enhance a PROTAC's aqueous solubility. axispharm.com Conversely, more hydrophobic alkyl linkers may improve membrane penetration, although excessive lipophilicity can lead to other problems like non-specific binding or poor solubility. axispharm.com

Recent studies have revealed a more complex interplay between linker structure and cell permeability involving the PROTAC's conformational dynamics. An investigation into three closely related BRD4-degrading PROTACs with different linkers showed that their varying cell permeabilities correlated with their propensity to adopt folded conformations. acs.org The PROTAC with the highest permeability had a flexible PEG-based linker that allowed it to adopt folded structures stabilized by intramolecular hydrogen bonds. These folded conformations effectively shielded the molecule's polar surface area, facilitating its passage across the nonpolar cell membrane. acs.org This demonstrates that the linker's influence extends beyond simple physicochemical parameters to controlling the three-dimensional shape and dynamic behavior of the PROTAC, which is a key determinant of its ability to function in a cellular environment. biorxiv.org

Advanced Computational and Structural Approaches in Protac Linker Research

Computational Modeling and Simulation for Linker Design

Computational methods are crucial for predicting and optimizing linker properties that govern PROTAC function. These techniques allow researchers to explore vast design spaces and understand molecular interactions at a level of detail not easily accessible through experimentation alone.

Protein-protein docking algorithms are employed to predict the optimal spatial arrangement and interaction interface between the target protein and the E3 ligase, mediated by the PROTAC linker scienceopen.comchemrxiv.orgnih.govelifesciences.orgnih.govbiorxiv.orgchemrxiv.orgbiorxiv.orgchemrxiv.orgbiorxiv.orgnih.govnih.govacs.orgnih.gov. These methods aim to identify compatible protein-protein interfaces that can be effectively bridged by a PROTAC with a specific linker acs.org. By docking the target-ligand complex to the E3 ligase-ligand complex, researchers can predict how a given linker might span the distance between the two binding partners scienceopen.comchemrxiv.orgnih.govacs.orgnih.gov. Tools like the Molecular Operating Environment (MOE) have been utilized to model ternary complexes by docking binary components scienceopen.comchemrxiv.orgnih.gov. More advanced approaches involve generating ensembles of PROTAC conformations and then docking these to the protein complex, or vice versa, to find optimal linker placements that satisfy geometric and energetic constraints scienceopen.comnih.govbiorxiv.orgchemrxiv.orgbiorxiv.orgbiorxiv.orgacs.org. This process helps in determining appropriate linker lengths and attachment points to facilitate productive ternary complex formation chemrxiv.orgnih.govnih.gov.

Machine Learning and Artificial Intelligence in De Novo Linker Design

Structural Biology Techniques for Ternary Complex Characterization

Experimental structural data is indispensable for validating computational predictions and providing atomic-level insights into PROTAC-mediated ternary complex formation.

Challenges and Future Directions in Protac Linker Development

Addressing the Complexity of Linker Structure-Activity Relationship Prediction

Understanding the precise relationship between a linker's structure and its activity (SAR) is a complex undertaking. The linker's length, flexibility, rigidity, and chemical composition significantly impact the PROTAC's ability to optimally position the POI and the E3 ligase for ubiquitination. Predicting these intricate interactions in silico remains a formidable challenge. For instance, while longer linkers might offer greater flexibility, they can also lead to reduced cellular permeability or increased off-target binding. Conversely, shorter, more rigid linkers may restrict the formation of the necessary ternary complex.

Overcoming Synthetic Challenges for Complex Linker Architectures

The synthesis of PROTAC linkers, particularly those incorporating novel chemistries or complex architectures, often presents significant hurdles. Multi-step synthetic routes are common, requiring precise control over reaction conditions and purification steps to achieve high yields and purity. The need for specific functional groups to attach the POI ligand and the E3 ligase ligand, along with the linker itself, can lead to lengthy and resource-intensive synthetic processes.

For example, the development of PROTACs often involves conjugating established POI inhibitors and E3 ligase ligands. The VHL ligand scaffold, while effective, often has a higher molecular weight compared to IMiD-based CRBN ligands, leading to substantial differences in the physicochemical properties of the final PROTACs and potentially complicating synthesis and optimization tocris.com. Furthermore, strategies like click chemistry, while enabling combinatorial synthesis and rapid screening of anchor-linker-warhead combinations, still require careful optimization of reaction conditions to ensure efficient coupling and avoid unwanted side reactions nih.gov. Overcoming these synthetic challenges is crucial for the scalable production of PROTACs and for exploring a wider chemical space of linker designs.

Strategies for Modulating Cellular Permeability and Distribution via Linker Design

Cellular permeability and intracellular distribution are critical determinants of a PROTAC's efficacy, and linker design plays a pivotal role in modulating these properties. PROTACs, due to their larger molecular weight and complex structures compared to traditional small molecules, often face challenges in crossing cell membranes and achieving adequate intracellular concentrations.

Linkers that promote a reduction in polarity, often through the formation of intramolecular interactions that shield polar groups, have been shown to enhance cell permeability in VHL-based PROTACs acs.org. For instance, linkers that allow the PROTAC to adopt folded conformations with a low solvent-accessible polar surface area can improve passive cell permeability acs.org. Conversely, linkers incorporating oxygen atoms in place of methylene (B1212753) groups have, in some instances, led to reduced PROTAC activity, suggesting that the specific chemical composition and resulting flexibility or rigidity are key factors nih.gov. Strategies to improve oral bioavailability and tissue distribution are also heavily reliant on linker design, aiming to balance solubility, membrane permeability, and resistance to efflux transporters.

Exploration of Novel Linker Chemistries and Design Principles

The field of PROTAC linker design is continuously evolving, with researchers exploring novel chemistries and design principles to overcome existing limitations and enhance PROTAC performance. Beyond traditional alkyl and polyethylene (B3416737) glycol (PEG) linkers, new strategies are emerging.

Click chemistry, for example, has been employed for efficient and modular PROTAC synthesis, allowing for rapid exploration of various linker-warhead-anchor combinations nih.gov. The development of linkers that can be strategically functionalized at multiple attachment points (exit vectors) on the E3 ligase ligand, such as the VHL ligand, offers opportunities to fine-tune ternary complex formation and activity tocris.com. Furthermore, research into linkers that can modulate the degradation of specific cereblon neosubstrates, by modifying exit vectors and incorporating features like fluoro groups, aims to improve selectivity and avoid off-target effects associated with certain E3 ligases like CRBN tocris.com. The exploration of novel linker chemistries is essential for expanding the repertoire of PROTAC degraders and addressing a broader range of therapeutic targets.

Rationalizing Linker Contributions to PROTAC Selectivity

Achieving high selectivity for the intended target protein is paramount for the therapeutic success of PROTACs. The linker plays a crucial role in this selectivity by influencing the geometry and stability of the ternary complex formed between the PROTAC, the POI, and the E3 ligase. Subtle changes in linker length or composition can alter the proximity and orientation of the POI to the E3 ligase's active site, thereby affecting the efficiency of ubiquitination and potentially influencing selectivity for the target protein over homologous proteins or other cellular components.

For example, variations in linker length and conjugation site on the VHL ligand have been shown to impact the formation of the ternary complex, leading to differences in the degradation activity of PROTAC analogs tocris.com. Similarly, modifications to the linker in PROTACs targeting the hRpn13 proteasome substrate receptor demonstrated that an alkyl linker of a specific length could improve degradation potency and induce apoptosis with enhanced efficacy compared to the original PROTAC researchgate.net. Rationalizing these linker contributions requires a deep understanding of the ternary complex dynamics and how linker properties dictate the precise interactions necessary for efficient and selective target protein degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.